Silodosin-d6
Übersicht
Beschreibung
Silodosin-d6 is a deuterated form of Silodosin, an alpha-1 adrenergic receptor antagonist used primarily for the treatment of benign prostatic hyperplasia (BPH). The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Silodosin due to its stable isotope labeling.
Wissenschaftliche Forschungsanwendungen
Silodosin-d6 is widely used in scientific research for various applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Silodosin.
Biology: Employed in biological studies to understand the interaction of Silodosin with biological targets.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Silodosin.
Industry: Utilized in the development of new formulations and drug delivery systems for Silodosin.
Wirkmechanismus
Target of Action
Silodosin-d6 is a selective antagonist of alpha-1 adrenergic receptors, specifically binding to the alpha-1A subtype with the highest affinity . These receptors are primarily located in the prostate, bladder, and urethra . They play a crucial role in regulating smooth muscle tone in these tissues .
Mode of Action
By blocking the alpha-1A adrenoceptor signaling pathway, this compound promotes relaxation of the smooth muscle in the prostate, bladder, and urethra . This action improves lower urinary tract symptoms such as voiding . Additionally, this compound targets afferent nerves in the bladder, relieving bladder overactivity and storage symptoms .
Biochemical Pathways
This compound affects the alpha-1A adrenoceptor signaling pathway. By blocking these receptors, it influences the contraction and relaxation of smooth muscle in the lower urinary tract . This action can alleviate symptoms associated with benign prostatic hyperplasia (BPH), a condition characterized by the non-malignant enlargement of the prostate gland .
Pharmacokinetics
It’s known that this compound is administered orally .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle in the lower urinary tract . This relaxation improves urinary symptoms and alleviates bladder outlet obstruction . The compound also relieves bladder overactivity and storage symptoms by targeting afferent nerves in the bladder .
Action Environment
For instance, the presence of other medications can interact with this compound, potentially affecting its efficacy . Furthermore, the compound’s action may be influenced by the patient’s health status, such as the presence of renal or hepatic impairment .
Biochemische Analyse
Biochemical Properties
Silodosin-d6, like its parent compound Silodosin, binds to the α 1A subtype of α1-adrenergic receptors with high affinity . These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra . By binding to these receptors, this compound can influence biochemical reactions in these tissues.
Cellular Effects
This compound’s primary cellular effect is the relaxation of smooth muscle in the lower urinary tract, which can alleviate symptoms of BPH . It may also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its high-affinity binding to α 1A -adrenoceptors . This binding leads to the relaxation of smooth muscle in the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .
Dosage Effects in Animal Models
In animal models, Silodosin has shown efficacy as a medical expulsive therapy for distal ureteral stones
Metabolic Pathways
Silodosin undergoes extensive metabolism through glucuronidation, alcohol and aldehyde dehydrogenase, and cytochrome P450 3A4 (CYP3A4) pathways . The main metabolite of Silodosin is a glucuronide conjugate .
Transport and Distribution
Silodosin has an apparent volume of distribution of 49.5 L and is approximately 97% protein bound . It is almost completely excreted in the form of metabolites, with 33.5% via the urine and 54.9% via the feces .
Subcellular Localization
Silodosin is known to bind to α 1A -adrenoceptors, which are located on smooth muscle cells in the bladder neck, prostate, and prostatic urethra .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silodosin-d6 involves multiple steps to ensure high optical purity and enantiomeric excess. One common method includes the separation of enantiomers from a racemic mixture using a protecting group and cyano or carbamoyl groups . The process typically involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the desired enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for the separation and purification steps. The use of deuterated reagents and solvents is crucial to ensure the incorporation of deuterium atoms into the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Silodosin-d6 undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, sulfonates, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used for BPH.
Finasteride: A 5-alpha-reductase inhibitor used for BPH and androgenetic alopecia.
Dutasteride: Similar to Finasteride, used for BPH and hair loss.
Uniqueness
Silodosin-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. Compared to Tamsulosin and Finasteride, this compound offers a higher selectivity for the alpha-1A adrenergic receptors, resulting in fewer cardiovascular side effects .
Biologische Aktivität
Silodosin-d6, a deuterated form of silodosin, is an α1-adrenoceptor antagonist primarily utilized in the treatment of benign prostatic hyperplasia (BPH). This compound exhibits high uroselectivity, making it effective in alleviating lower urinary tract symptoms (LUTS) associated with BPH. The following sections detail its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Pharmacological Profile
Mechanism of Action
this compound acts selectively on the alpha-1A adrenergic receptors predominantly found in the prostate and bladder neck. By blocking these receptors, it induces smooth muscle relaxation, thereby improving urinary flow and reducing symptoms associated with BPH. Studies indicate that this compound has a significantly higher affinity for human alpha-1A receptors compared to alpha-1B receptors, which is crucial for minimizing side effects related to cardiovascular functions .
Pharmacokinetics
The pharmacokinetic parameters of this compound are similar to those of its non-deuterated counterpart. Key pharmacokinetic findings include:
- Bioavailability : Approximately 32%
- Peak Plasma Concentration (Cmax) : Ranges from 42.5 ng/mL to 143.9 ng/mL depending on the dosage.
- Time to Peak Concentration (Tmax) : Approximately 2.5 hours post-administration.
- Half-Life (t1/2) : Around 7.6 hours for silodosin and approximately 24 hours for its main metabolite, KMD-3213G .
Clinical Efficacy
Case Studies and Trials
this compound has been evaluated in several clinical trials focusing on its efficacy in treating BPH symptoms. A pivotal study involving over 900 men demonstrated that treatment with silodosin resulted in significant improvements in the International Prostate Symptom Score (IPSS) compared to placebo:
- Total IPSS Change : -4.2 for silodosin vs -2.3 for placebo after 12 weeks (p < 0.0001).
- Peak Urinary Flow Rate Improvement : Increased by 2.8 mL/s with silodosin compared to 1.5 mL/s with placebo (p < 0.0001) .
Safety Profile
The safety profile of this compound is well-established from clinical trials:
- Common Adverse Effects : Retrograde ejaculation (28.1% of patients), orthostatic hypotension (2.6%).
- Discontinuation Rates : Low, with only a small percentage of patients discontinuing due to side effects .
Table 1: Summary of Clinical Efficacy Trials
Study Type | Population Size | Treatment Duration | IPSS Improvement | Common Side Effects |
---|---|---|---|---|
Phase 3 Trial | 923 | 12 weeks | -4.2 | Retrograde ejaculation (28%) |
Comparative Study | Varies | Varies | Significant vs Tamsulosin | Similar rates of hypotension |
Table 2: Pharmacokinetic Parameters
Parameter | This compound |
---|---|
Bioavailability | ~32% |
Cmax | 42.5 - 143.9 ng/mL |
Tmax | ~2.5 hours |
Half-Life | ~7.6 hours |
Eigenschaften
IUPAC Name |
1-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i4D2,9D2,11D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCPYILNMDWPEY-JBAXCKMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC2=C1C(=CC(=C2)C[C@@H](C)NCCOC3=CC=CC=C3OCC(F)(F)F)C(=O)N)C([2H])([2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678731 | |
Record name | 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1051374-52-7 | |
Record name | 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.